![molecular formula C12H10N4OS2 B2719906 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one CAS No. 841221-93-0](/img/structure/B2719906.png)
2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one
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Description
2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives, including those with a thiadiazol substituent, have shown promising anticancer properties. A study by Joseph et al. (2010) synthesized various thiadiazol substituted quinazolin-4(3H)-ones and evaluated their in vitro and in vivo anticancer activities. The compound 5f showed comparable activity to cisplatin against HeLa cells (Human cervical cancer cell) and effectively prevented tumor growth in mice.
Potential Biological Activity
Compounds similar to 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one have been synthesized with expectations of biological activity. Párkányi & Schmidt (2000) synthesized 2-methyl-4(3H)-quinazolinones with various substituents, including thiadiazole, and characterized them for potential biological activities.
Diuretic Agents
Quinazolinone derivatives containing thiadiazole have also been studied for diuretic activity. Maarouf, El-Bendary, & Goda (2004) synthesized novel quinazolin-4(3H)-one derivatives to study their diuretic effects, finding that some compounds exhibited significant diuretic activity.
Antitubercular Activity
Research by Deshpande et al. (2021) designed and synthesized quinazolin-4(3H)-one tethered 1,3,4-thiadiazole-thiol motifs as potential antitubercular agents. They found that some compounds demonstrated strong binding affinity in molecular docking studies and possessed good antitubercular activity.
Anticonvulsant Agents
A study by Archana, Srivastava, & Kumar (2002) synthesized thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential anticonvulsant agents. They found that some of the compounds exhibited anticonvulsant activity and were comparable to standard drugs like phenytoin sodium and lamotrigine.
Anti-Inflammatory Agents
Thorat, B, Rao, & ohankumar K M (2021) synthesized 2, 7-disubstituted [1, 3, 4]-thiadiazolo [2, 3-b] quinazolin-5(4H)-ones and evaluated them for anti-inflammatory activity. Their findings suggested that some of these compounds have potential as anti-inflammatory agents.
properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c1-7-15-16-12(19-7)18-6-10-13-9-5-3-2-4-8(9)11(17)14-10/h2-5H,6H2,1H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOLLYSFGXKYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one |
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